molecular formula C14H17N5O2S B2720799 5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine CAS No. 911196-99-1

5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine

Cat. No. B2720799
CAS RN: 911196-99-1
M. Wt: 319.38
InChI Key: HVMWRNDGKJZUGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-azidoethylamine, a part of the compound, includes a total of 11 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 1 primary amine . The complete molecular structure of 5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine is not available in the retrieved data.

Scientific Research Applications

Detection of Conformational Changes in Actin

Research on actin, a fundamental component of the cellular cytoskeleton, utilized dansyl chloride (a related compound to 5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine) to detect conformational changes. The study measured the distance between dansyl chloride attached to Tyr-69 and other probes attached to Cys-374 in an actin monomer, indicating that the structure of this region is substantially rigid and does not significantly change during various actin-related processes (Miki, 1991).

Optical Probe for Detection of Anions

A novel molecule, 5-(dimethylamino)naphthalene-1-sulfonic acid 2,3-bis(3-phenylureido)phenyl ester, was synthesized as an optical probe for anions. This compound exhibits strong binding to several anions, including carboxylate, oxalate, cyanide, and dihydrogen phosphate, demonstrating changes in emission and NMR chemical shifts upon binding. This showcases its potential for supramolecular chemistry applications in detecting and studying anions (Al-Sayah, Abdalla, & Shehab, 2016).

Alzheimer's Disease Research

5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine derivatives were used in Alzheimer's disease research, utilizing PET imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients. This research signifies the compound's applicability in diagnosing and monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Food Chemistry: Amino Acid Assay in Beverages

In food chemistry, dansyl derivatives (DNS, a similar functional group) have been employed to direct the fragmentation by mass spectrometry for the assay of amino acids in beverages. This innovative method uses isotope dilution and liquid chromatography for the quantitation of amino acids, highlighting the utility of dansyl-based compounds in analytical chemistry (Mazzotti et al., 2012).

Molecular Imaging of Apoptosis

A derivative of 5-(Dimethylamino)-1-naphthylsulfonyl 2-azidoethylamine, designed for molecular imaging of apoptotic cells, showcases the compound's role in nuclear medicine. This application is crucial for monitoring antiapoptotic drug treatments and understanding the mechanisms of apoptosis in vivo (Basuli et al., 2012).

properties

IUPAC Name

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)17-10-9-16-18-15/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMWRNDGKJZUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

CAS RN

911196-99-1
Record name 911196-99-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As in the synthesis of N-(2-azidoethyl)tetradecanamide, 5-(dimethylamino)naphthalene-1-sulfonyl chloride (0.321 g, 1.19 mmol) was reacted with 2-azidoethanamine (0.103 g, 1.19 mmol) and triethylamine (0.241 g, 2.38 mmol) in dichloromethane (5 mL) to give N-(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (0.328 g, 86%). 1H NMR (300 MHz, CDCl3) δ 8.52 (d, 1H), δ 8.28 (d, 1H), δ 8.22 (d, 1H), δ 7.53 (t, 1H), δ 7.50 (t, 11-1), δ 7.17 (d, 1H), δ 5.58 (t, 1H), δ 3.28 (t, 2H), δ 3.03 (q, 2H), δ 2.85 (s, 6H) ppm; 13C NMR (75 MHz, CDCl3) δ 152.3, 134.8, 130.9, 130.1, 129.7, 128.9, 123.4, 118.9, 115.6, 51.0, 45.6, 42.6 ppm; HRMS (ESI) calcd for C14H17N5O2S (M+) 319.1103, found 319.1104.
Name
N-(2-azidoethyl)tetradecanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
reactant
Reaction Step Two
Quantity
0.241 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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